molecular formula C5H5Cl3Zr B12060147 Trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium

Trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium

Cat. No.: B12060147
M. Wt: 262.7 g/mol
InChI Key: SULDCQJIUCVYOB-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium is an organometallic compound that features a zirconium atom bonded to a cyclopentadienyl ring and three chlorine atoms. This compound is part of a broader class of metallocenes, which are known for their unique chemical properties and applications in various fields, including catalysis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium can be synthesized through the reaction of zirconium tetrachloride with cyclopentadienyl sodium. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

ZrCl4+NaC5H5Zr(η5C5H5)Cl3+NaCl\text{ZrCl}_4 + \text{NaC}_5\text{H}_5 \rightarrow \text{Zr}(\eta^5-\text{C}_5\text{H}_5)\text{Cl}_3 + \text{NaCl} ZrCl4​+NaC5​H5​→Zr(η5−C5​H5​)Cl3​+NaCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled environments to minimize contamination.

Chemical Reactions Analysis

Types of Reactions

Trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the zirconium center.

    Complex Formation: It can form complexes with other metal centers or ligands, expanding its utility in catalysis.

Common Reagents and Conditions

Common reagents used in reactions with this compound include Grignard reagents, organolithium compounds, and various nucleophiles. Reactions are typically conducted under inert atmospheres to prevent oxidation and hydrolysis.

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organozirconium compounds, while complex formation can produce multi-metallic complexes with unique properties.

Scientific Research Applications

Chemistry

In chemistry, trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium is used as a precursor for the synthesis of other organozirconium compounds. It is also employed in catalytic processes, such as polymerization reactions, where it acts as a catalyst or co-catalyst.

Biology and Medicine

While its direct applications in biology and medicine are limited, derivatives of this compound are being explored for potential use in drug delivery systems and as imaging agents due to their unique chemical properties.

Industry

In industry, this compound is utilized in the production of advanced materials, including high-performance polymers and composites. Its role as a catalyst in polymerization reactions is particularly valuable for producing materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium in catalytic processes involves the activation of the zirconium center, which facilitates the formation and breaking of chemical bonds. The cyclopentadienyl ring stabilizes the zirconium center, allowing it to participate in various catalytic cycles. Molecular targets and pathways involved include the activation of olefins and other unsaturated compounds, leading to polymerization or other transformations.

Comparison with Similar Compounds

Similar Compounds

  • Trichloro(eta5-2,4-cyclopentadien-1-yl)titanium
  • Trichloro(eta5-2,4-cyclopentadien-1-yl)hafnium

Uniqueness

Trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium is unique due to its specific electronic and steric properties imparted by the zirconium center. Compared to its titanium and hafnium analogs, it often exhibits different reactivity and selectivity in catalytic processes, making it valuable for specific applications in materials science and catalysis.

Properties

Molecular Formula

C5H5Cl3Zr

Molecular Weight

262.7 g/mol

InChI

InChI=1S/C5H5.3ClH.Zr/c1-2-4-5-3-1;;;;/h1-5H;3*1H;/q;;;;+3/p-3

InChI Key

SULDCQJIUCVYOB-UHFFFAOYSA-K

Canonical SMILES

C1=C[CH]C=C1.Cl[Zr](Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.